Mutagenic Potency of Bucetin is Significantly Lower than Phenacetin in Bacterial Assays
Bucetin demonstrates approximately one-quarter (25%) of the mutagenic potency of phenacetin in a standardized bacterial reverse mutation assay (Ames test) [1]. This reduced potency is directly attributable to the β-hydroxyl group on its butyryl side chain, which sterically hinders and kinetically slows the microsomal deacylation reaction required to liberate the ultimate mutagenic metabolite, p-phenetidine [1]. The rate of microsomal deacylation of bucetin is 'much lower' than that of phenacetin, a difference that is quantitative and mechanistically defined [2].
| Evidence Dimension | Mutagenic Potency (Ames Test) |
|---|---|
| Target Compound Data | ~25% of phenacetin |
| Comparator Or Baseline | Phenacetin (100%) |
| Quantified Difference | Mutagenic potency of bucetin is about a quarter (4-fold lower) |
| Conditions | Salmonella typhimurium TA100 with liver S9 fraction from PCB-treated hamsters and NADPH-generating system. |
Why This Matters
For researchers requiring a positive control in mutagenicity assays or studying structure-activity relationships (SAR) of genotoxicity, bucetin provides a distinct, quantifiable, and less potent benchmark compared to the more hazardous phenacetin, allowing for more nuanced experimental design.
- [1] Nohmi T, Yoshikawa K, Ishidate M Jr, Hiratsuka A, Watabe T. Mechanism of metabolic activation of the analgetic bucetin to bacterial mutagens by hamster liver microsomes. Chem Pharm Bull (Tokyo). 1985;33(7):2877-2885. doi:10.1248/cpb.33.2877 View Source
- [2] Nohmi T, Yoshikawa K, Ishidate M Jr, Hiratsuka A, Watabe T. Mechanism of metabolic activation of the analgetic bucetin to bacterial mutagens by hamster liver microsomes. Chem Pharm Bull (Tokyo). 1985;33(7):2877-2885. doi:10.1248/cpb.33.2877 View Source
